molecular formula C20H29N3O4 B12708447 L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- CAS No. 200954-57-0

L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl-

Cat. No.: B12708447
CAS No.: 200954-57-0
M. Wt: 375.5 g/mol
InChI Key: ZURZNROGUUVCMD-IRXDYDNUSA-N
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Description

L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- typically involves the coupling of L-tyrosinamide with a hexanoyl-proline derivative. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of solid-phase peptide synthesis (SPPS) is also common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and isolation .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosinamide, N-acetyl-L-isoleucyl-N-[1-(diethoxyphosphinyl)-2-[4-(1-oxo-3-phenylpropoxy)phenyl]ethyl]-
  • L-Tyrosinamide, N-[2-(4-morpholinyl)acetyl]-L-alanyl-N-[(1S)-1-(cyclohexylmethyl)-2-[(2R)-2-methyl-2-oxiranyl]-2-oxoethyl]-O-methyl-

Uniqueness

L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- stands out due to its specific structural features, such as the hexanoyl chain and proline moiety, which confer unique chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

200954-57-0

Molecular Formula

C20H29N3O4

Molecular Weight

375.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-hexanoylpyrrolidine-2-carboxamide

InChI

InChI=1S/C20H29N3O4/c1-2-3-4-7-18(25)23-12-5-6-17(23)20(27)22-16(19(21)26)13-14-8-10-15(24)11-9-14/h8-11,16-17,24H,2-7,12-13H2,1H3,(H2,21,26)(H,22,27)/t16-,17-/m0/s1

InChI Key

ZURZNROGUUVCMD-IRXDYDNUSA-N

Isomeric SMILES

CCCCCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N

Canonical SMILES

CCCCCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N

Origin of Product

United States

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